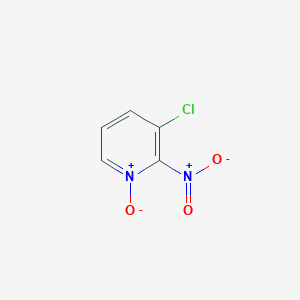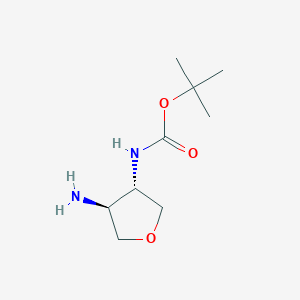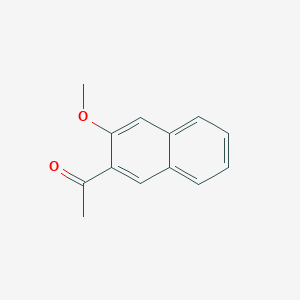
2-Bromo-6-ethenylnaphthalene
Vue d'ensemble
Description
2-Bromo-6-ethenylnaphthalene: is an organic compound with the molecular formula C12H9Br It is a derivative of naphthalene, where a bromine atom is substituted at the second position and an ethenyl group is substituted at the sixth position
Applications De Recherche Scientifique
2-Bromo-6-ethenylnaphthalene has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the synthesis of biologically active compounds for pharmaceutical research.
-
Medicine
- Explored for its potential use in drug development and medicinal chemistry.
- Studied for its effects on various biological pathways and targets.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with unique properties.
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-2-ethenylnaphthalene (6B2N) is the bacterium Acinetobacter baumannii. This compound has been found to sensitize A. baumannii strains to polymyxin, an antibiotic .
Mode of Action
6B2N interacts with A. baumannii in a way that makes the bacterial cells more susceptible to polymyxin exposure. This interaction occurs in a time- and concentration-dependent manner, indicating that 6B2N exhibits consequential synergistic action with polymyxin .
Biochemical Pathways
It is known that the exposure of 6b2n-treatedA. baumannii cells to polymyxin leads to higher membrane leakage and permeability . This suggests that 6B2N may disrupt the integrity of the bacterial cell membrane, thereby enhancing the effectiveness of polymyxin.
Pharmacokinetics
The compound’s ability to enhance the susceptibility ofA. baumannii to polymyxin suggests that it may have good bioavailability .
Result of Action
The primary molecular effect of 6B2N’s action is an increase in the susceptibility of A. baumannii to polymyxin. This results in higher membrane leakage and permeability in the bacterial cells . On a cellular level, this can lead to the death of the bacteria, thereby helping to combat infections caused by A. baumannii.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6B2N. For instance, the addition of osmolytes, such as trehalose, can cancel the synergistic effect of 6B2N with polymyxin . This suggests that the presence of certain substances in the environment can impact the effectiveness of 6B2N.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethenylnaphthalene typically involves the bromination of 6-ethenylnaphthalene. One common method is as follows:
Bromination Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-ethenylnaphthalene can undergo various types of chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Products: Substituted naphthalene derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Reactions are usually performed in acidic or basic aqueous solutions.
Products: Oxidized naphthalene derivatives.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduced naphthalene derivatives.
Comparaison Avec Des Composés Similaires
2-Bromo-6-ethenylnaphthalene can be compared with other similar compounds, such as:
-
2-Bromo-6-methoxynaphthalene
- Similar structure with a methoxy group instead of an ethenyl group.
- Used in the synthesis of pharmaceuticals and other organic compounds.
-
2-Bromo-6-ethynylnaphthalene
- Similar structure with an ethynyl group instead of an ethenyl group.
- Employed in organic synthesis and materials science.
-
2-Bromo-6-fluoronaphthalene
- Similar structure with a fluorine atom instead of an ethenyl group.
- Investigated for its potential use in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
IUPAC Name |
2-bromo-6-ethenylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUZFDAAOXBYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309110 | |
| Record name | 2-Bromo-6-ethenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-47-0 | |
| Record name | 2-Bromo-6-ethenylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-ethenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B3109152.png)



![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B3109195.png)
![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B3109196.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3109209.png)

